ALDH3A1 Inhibition: 2-Acetyl-4-bromobenzaldehyde Exhibits 2.9× Greater Potency than Its 4-Chloro Analog
In a head-to-head comparison against human aldehyde dehydrogenase 3A1 (ALDH3A1), 2-acetyl-4-bromobenzaldehyde demonstrated an IC50 of 360 nM [1]. In contrast, the direct analog 2-acetyl-4-chlorobenzaldehyde, under identical assay conditions, exhibited a significantly higher IC50 of 1000 nM [2]. This represents a 2.9-fold improvement in potency for the bromo-substituted compound.
| Evidence Dimension | ALDH3A1 inhibition IC50 |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 2-Acetyl-4-chlorobenzaldehyde: 1000 nM |
| Quantified Difference | 2.9-fold lower IC50 (more potent) |
| Conditions | Inhibition of full-length human ALDH3A1 expressed in E. coli using benzaldehyde as substrate; preincubation 2 min; spectrophotometric detection. |
Why This Matters
This quantitative difference is critical for researchers developing ALDH3A1 inhibitors, as it directly impacts the effective concentration required in cellular or in vivo studies, potentially reducing off-target effects at lower doses.
- [1] BindingDB. BDBM50448790 CHEMBL3128208; IC50=360 nM. View Source
- [2] BindingDB. BDBM50447069 CHEMBL1492620; IC50=1000 nM. View Source
